MIL-101(Cr) F Free

Description

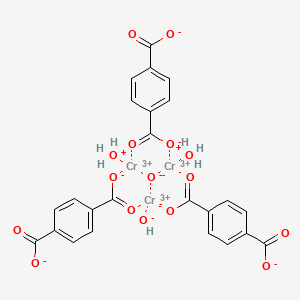

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H19Cr3O16+2 |

|---|---|

Molecular Weight |

719.4 g/mol |

IUPAC Name |

dioxidanium;chromium(3+);oxygen(2-);terephthalate;hydroxide |

InChI |

InChI=1S/3C8H6O4.3Cr.3H2O.O/c3*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;/h3*1-4H,(H,9,10)(H,11,12);;;;3*1H2;/q;;;3*+3;;;;-2/p-5 |

InChI Key |

UALWHFIFJCQBLB-UHFFFAOYSA-I |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH3+].[OH3+].[OH-].[O-2].[Cr+3].[Cr+3].[Cr+3] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Mil 101 Cr F Free

Hydrothermal Synthesis Approaches for MIL-101(Cr) F Free

Hydrothermal synthesis is a prevalent method for producing MIL-101(Cr) due to its advantages, such as mild operating conditions and the ability to control the material's properties. mdpi.com The process typically involves heating a mixture of a chromium salt, terephthalic acid (H2BDC), and water in a sealed container. bohrium.comsemanticscholar.org

Optimization of Reaction Parameters in F-Free Hydrothermal Systems

The optimization of reaction parameters is crucial for controlling the quality and properties of MIL-101(Cr) synthesized without HF. Key parameters that are often adjusted include reaction temperature, time, and the concentration of reactants.

Temperature: Studies have shown that high-quality MIL-101(Cr) can be synthesized at temperatures ranging from 160°C to 220°C. bohrium.comsemanticscholar.org Lowering the synthesis temperature to 160°C has been demonstrated to produce spherical MIL-101(Cr) with a high BET surface area of 3021 m²/g and a good yield of over 52%. semanticscholar.org This is a significant deviation from the traditional 220°C, highlighting the potential for energy savings. bohrium.comsemanticscholar.org

Time: The duration of the hydrothermal reaction also plays a critical role. While typical synthesis times are around 8 hours, shorter reaction times have been explored. bohrium.comrsc.org However, reducing the crystallization time below a certain threshold (e.g., 2 hours) may result in no solid product being formed. acs.org

The following table summarizes the effect of reaction temperature on the properties of MIL-101(Cr) synthesized via an additive-free hydrothermal method.

| Sample Name | Synthesis Temperature (°C) | Morphology | BET Surface Area (m²/g) |

| 220-MIL-101 | 220 | Octahedral | - |

| 200-MIL-101 | 200 | Octahedral | - |

| 180-MIL-101 | 180 | Octahedral | - |

| 160-MIL-101 | 160 | Spherical | 3021 |

| Data sourced from a study on low-temperature, additive-free synthesis of MIL-101(Cr). bohrium.comsemanticscholar.org |

Influence of Metal Precursor and Ligand Molar Ratios on Material Properties

The molar ratio of the metal precursor, typically chromium(III) nitrate (B79036) nonahydrate, to the organic linker, terephthalic acid (H2BDC), significantly impacts the resulting MIL-101(Cr)'s properties. Research indicates that an equimolar ratio of the chromium precursor to the organic ligand often yields the best results in terms of surface area and pore volume. mdpi.comresearchgate.net

In a solvent-free synthesis approach, a 1:1 molar ratio of chromium precursor to terephthalic acid resulted in the highest BET surface area (1110 m²/g) and total pore volume (0.5 cm³/g). mdpi.comresearchgate.net Deviating from this ratio, either by increasing or decreasing the amount of chromium precursor, led to a decrease in these properties. mdpi.com For instance, increasing the Cr to BDC molar ratio was found to decrease the particle size of MIL-101(Cr). mdpi.com

The table below illustrates the effect of the Cr:BDC molar ratio on the textural properties and CO2 adsorption capacity of MIL-101(Cr) synthesized via a solvent-free method.

| Cr:BDC Molar Ratio | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO₂ Adsorption Capacity (mmol/g) |

| 0.2:1 | - | - | 8.1 |

| 1:1 | 1110 | 0.5 | 18.8 |

| 2.5:1 | - | - | 1.2 |

| Data from a study on solvent-free synthesis of MIL-101(Cr). mdpi.comresearchgate.net |

Role of Modulating Agents in F-Free Synthesis (e.g., Acetic Acid, Nitric Acid)

Modulating agents are often introduced in the fluoride-free synthesis of MIL-101(Cr) to control the crystallization process and improve the material's properties. Acetic acid and nitric acid have been investigated as less hazardous alternatives to HF. mdpi.com

Acetic Acid: The addition of acetic acid as a modulator has been shown to produce MIL-101(Cr) with high surface areas. mdpi.com Increasing the amount of acetic acid can lead to an increase in the BET surface area and total pore volume, although it may also cause a reduction in the synthesis yield. mdpi.com For instance, in the synthesis of a related sulfonated MIL-101(Cr), increasing the acetic acid amount from 4 to 15 mmol raised the BET surface area from 1374 to 1504 m²/g. mdpi.com

Nitric Acid: Nitric acid has also been successfully used as a modulator. mdpi.com Studies have shown that a 1:1:1 molar ratio of nitric acid to chromium and the ligand can yield a high BET surface area of 3450 m²/g. mdpi.com However, any deviation from this optimal ratio can result in a decrease in the surface area. mdpi.com

The following table compares the effects of different modulators on the properties of a sulfonated MIL-101(Cr).

| Modulator | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Yield (%) |

| None | 1342 | 0.69 | 32.6 |

| Acetic Acid | 1374 | 0.72 | 29.6 |

| Nitric Acid | 1554 | 0.81 | 25.2 |

| Hydrofluoric Acid | 1862 | 0.87 | 2.2 |

| Data from a study on hydrofluoric acid-free synthesis of MIL-101(Cr)-SO3H. mdpi.com |

Solvent-Free Synthesis of this compound

Solvent-free synthesis presents a greener alternative to traditional solvent-based methods, minimizing the use of hazardous chemicals. mdpi.comresearchgate.net This approach typically involves the solid-phase reaction of the reactants at elevated temperatures. acs.org

Process Design and Scalability Considerations

A key advantage of solvent-free synthesis is its potential for scalability and rapid production. One study reported the rapid synthesis of MIL-101(Cr) in just 4 hours at 220°C without any solvent or HF. acs.org The process involves grinding the reactants, chromium(III) nitrate nonahydrate and H2BDC, followed by crystallization in an autoclave. acs.org This method has been shown to produce MIL-101(Cr) with a smaller crystal size (40-200 nm) compared to conventional hydrothermal methods. acs.org The scalability of this process is promising for industrial applications, with reports of producing over 100g quantities with high yields. rsc.org

Impact of Green Chemistry Principles on Synthetic Routes

The development of fluoride-free and solvent-free synthesis methods for MIL-101(Cr) aligns with several principles of green chemistry. By eliminating the use of toxic and corrosive HF and reducing or eliminating the use of solvents like N,N-dimethylformamide (DMF), these methods contribute to: researchgate.netuanl.mx

Prevention of Waste: Solvent-free synthesis, in particular, minimizes waste generation. mdpi.comresearchgate.net

Less Hazardous Chemical Syntheses: The replacement of HF with less harmful modulators like acetic acid and nitric acid significantly improves the safety of the synthesis process. mdpi.com

Safer Solvents and Auxiliaries: Eliminating the need for organic solvents like DMF reduces the environmental impact and potential health risks. researchgate.net

One green assessment highlighted that using waste polyethylene (B3416737) terephthalate (B1205515) (PET) as a source for the organic linker and eliminating toxic modulators and solvents led to a 50% reduction in the environmental impact based on the 12 Principles of Green Chemistry. researchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional hydrothermal methods for producing MIL-101(Cr). mdpi.comakademiabaru.com This technique utilizes microwave irradiation to directly and uniformly heat the reaction mixture, leading to significant improvements in reaction kinetics and product characteristics. mdpi.comrsc.org

Expedited Reaction Kinetics and Yield Enhancement

A primary advantage of microwave-assisted synthesis is the dramatic reduction in reaction time. mdpi.com Conventional solvothermal and hydrothermal methods for synthesizing MIL-101(Cr) can take anywhere from 12 to 72 hours. mdpi.com In contrast, microwave irradiation can produce highly crystalline MIL-101(Cr) in as little as one hour, and in some cases, within 30 to 60 minutes. mdpi.comakademiabaru.com This rapid crystallization is attributed to the efficient energy transfer from the microwave field to the molecules in the synthesis medium. mdpi.com

The enhanced reaction rates often translate to improved product yields. Studies have reported yields of over 70% for MIL-101(Cr) synthesized via microwave-assisted methods, a significant increase compared to many traditional approaches. mdpi.com For instance, an HF-free microwave synthesis at 473 K has been shown to produce non-aggregated nanoparticles with a yield of up to 37%. akademiabaru.com Another study demonstrated that a mixed solvent system of DMF and H₂O at 140 °C could achieve a high yield of 83.3%. mdpi.com

Control over Crystallinity and Morphology

Microwave-assisted synthesis offers a degree of control over the crystallinity and morphology of MIL-101(Cr) particles. mdpi.comrsc.org The rapid heating under microwave irradiation can influence the nucleation and growth processes, often leading to the formation of smaller, more uniform nanoparticles. mdpi.com This is because the reaction kinetics can shift from being "nucleation dominant" to "growth inhibited," where the rapid formation of nuclei consumes the precursors, limiting subsequent crystal growth. mdpi.com

The morphology of the resulting crystals can also be tailored. For example, octahedral MIL-101(Cr) with a size of about 100 nm has been synthesized under specific microwave conditions (220 °C and 300 W). mdpi.com The use of different acid modulators in microwave-assisted synthesis has been shown to significantly influence the morphology and particle size of the resulting MOF crystals. semanticscholar.org This control over particle size and shape is crucial as it directly impacts the material's properties, such as its specific surface area and pore volume, which are critical for applications like gas adsorption and catalysis. mdpi.com

| Synthesis Method | Reaction Time | Yield | Particle Size | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Microwave-Assisted (220 °C, 300 W) | 1 hour | >70% | ~100 nm (octahedral) | 3054 | 2.01 |

| Microwave-Assisted (HF-Free, 473 K) | 60 minutes | ~37% | Nanoparticles | - | - |

| Conventional Hydrothermal | 12-72 hours | ~50% | - | 2400-3500 | - |

| Mixed-Solvent Thermal (140 °C) | - | 83.3% | - | 2453 | - |

Template-Assisted Synthesis for Hierarchical Porosity in this compound

Creating hierarchical porosity, which involves pores of different sizes (micro-, meso-, and macropores), is a key strategy for enhancing the performance of MIL-101(Cr) in applications involving large molecules. scispace.commdpi.com Template-assisted synthesis is a prominent method for achieving this complex pore architecture. mdpi.comnih.gov

Application of Sacrificial Templates for Pore Structure Engineering

The template method introduces a sacrificial material into the synthesis process, which is later removed to create additional pore structures. nih.gov Both hard templates, such as silica (B1680970) (SiO₂) nanoparticles and carbon nanotubes, and soft templates, like surfactants and polymers, can be used. mdpi.comoaepublish.com The template material occupies space within the growing MOF crystal. After the synthesis is complete, the template is removed, typically through etching or washing, leaving behind a network of interconnected pores. nih.gov

For instance, silica nanoparticles have been successfully employed as a hard template to synthesize hierarchically porous MIL-101(Cr). mdpi.com The size and amount of the silica template can be varied to control the resulting pore sizes. mdpi.com Similarly, soft templates like cetyltrimethylammonium bromide (CTAB) can also be used to create hierarchical structures. mdpi.com

Formation of Macro-/Meso-/Microporous Systems

The goal of template-assisted synthesis is to create a material with a multimodal pore size distribution. scispace.com The inherent microporosity of MIL-101(Cr) is preserved, while the removal of the template introduces larger mesopores (2-50 nm) and macropores (>50 nm). ustc.edu.cn This hierarchical structure significantly improves mass transport and diffusion within the material, which is particularly advantageous for catalysis and the adsorption of bulky molecules. scispace.com

A study using acetic acid as a modulator and silica nanoparticles as a template successfully produced hierarchically porous MIL-101(Cr) with a high ratio of macro-/mesopores to micropores. mdpi.com The resulting material exhibited a high specific surface area of 2693 m²/g and a rich macro-/mesoporous structure. mdpi.com Another approach, a template-free method using acetic acid as a modulator, resulted in a micro-meso-macroporous material with pore sizes of approximately 3, 20–60, and 800–1000 nm. scispace.com

| Template/Method | Resulting Porosity | Specific Surface Area (m²/g) | Key Finding |

| SiO₂ Nanoparticles (Hard Template) | Macro-/Meso-/Microporous | 2693 | High ratio of macro-/mesopores to micropores. mdpi.com |

| Acetic Acid (Template-Free Modulator) | Micro-/Meso-/Macroporous (~3, 20-60, 800-1000 nm pores) | - | Formation of a hierarchically porous structure through nanoparticle aggregation and fusion. scispace.com |

| Cetyltrimethylammonium Bromide (CTAB) (Soft Template) | Hierarchical Porous Structure | - | Resulted in irregular nanoparticles with a wide distribution of mesopores and macropores. mdpi.com |

Morphological Control in this compound Synthesis

Controlling the morphology, or the shape and size of the crystals, is crucial for tailoring the properties of MIL-101(Cr) for specific applications. Various synthetic parameters can be adjusted to achieve this control.

The morphology of MIL-101(Cr) crystals can be influenced by factors such as reaction temperature, the use of modulators, and the synthesis technique itself. csic.esmdpi.com For example, in an additive-free hydrothermal synthesis, the reaction temperature was found to directly impact the crystal morphology. mdpi.com At higher temperatures (180-220 °C), regular octahedral crystals were formed, while a lower temperature of 160 °C resulted in spherical morphology. mdpi.com This change is attributed to kinetic factors, where lower temperatures may not provide sufficient surface energy for the growth of well-defined crystal facets. bohrium.com

Strategies for Spherical Particle Formation

A key strategy for producing spherical MIL-101(Cr) particles involves an additive-free hydrothermal synthesis where the reaction temperature is carefully controlled. bohrium.commdpi.com This approach demonstrates that toxic modulators and high temperatures are not prerequisites for synthesizing high-quality MIL-101(Cr). bohrium.comresearchgate.net

Detailed research findings indicate a strong correlation between the synthesis temperature and the final morphology of the MIL-101(Cr) crystals. In a typical fluoride-free hydrothermal process using chromium (III) nitrate nonahydrate and terephthalic acid in deionized water, higher temperatures (180 °C to 220 °C) consistently yield the traditional, well-defined octahedral crystals. bohrium.commdpi.com However, lowering the reaction temperature to 160 °C induces a change in the crystallization process, resulting in the formation of spherical particles. bohrium.commdpi.com

The mechanism behind this morphological shift is attributed to kinetic factors and surface energy. mdpi.com At the lower temperature of 160 °C, the surface energy available for crystal growth is insufficient to form the sharp edges and flat faces of a regular octahedron. mdpi.com Consequently, the crystals adopt a spherical morphology, with an average particle size of approximately 265 nm. mdpi.com Despite the change in shape, the material retains the characteristic crystal structure of MIL-101(Cr) and exhibits a remarkably high BET surface area, reaching up to 3021 m²/g. mdpi.com

| Synthesis Temperature (°C) | Resulting Morphology | Average Particle Size | BET Surface Area (m²/g) | Yield (%) |

| 220 | Octahedral | ~500 nm | 2754 | >50 |

| 200 | Octahedral | ~450 nm | 2913 | >50 |

| 180 | Octahedral | ~350 nm | 2989 | >50 |

| 160 | Spherical | ~265 nm | 3021 | >52 |

Table 1: Comparison of synthesis parameters and resulting properties of F-free MIL-101(Cr) produced via hydrothermal method. Data sourced from multiple studies. bohrium.commdpi.com

Direct Synthesis of Nanocrystalline this compound

Producing nanocrystalline MIL-101(Cr) is desirable for applications where high external surface area and dispersibility are crucial, such as in mixed-matrix membranes and catalysis. nih.govfrontiersin.org Several direct synthesis methods have been developed to obtain nanoparticles without relying on post-synthesis grinding, which can damage the crystalline structure.

One effective method combines microwave heating with emulsion technology. nih.govfrontiersin.org In this process, an aqueous solution of the chromium salt and terephthalic acid is emulsified in n-heptane using an anionic surfactant like sodium oleate. nih.gov The emulsion is then rapidly heated in a microwave reactor. nih.gov This technique provides uniform and fast heating, which encourages rapid, homogeneous nucleation, leading to the formation of uniform nanoparticles with an average size below 100 nm. nih.govmdpi.com This approach can yield nano-sized MIL-101(Cr) with a high apparent BET surface area of around 2,900 m²/g and a yield of 45%. nih.govfrontiersin.org

Another innovative approach is a rapid, solid-phase synthesis conducted without any solvent or hydrofluoric acid. acs.org This mechanochemical method involves grinding the solid reactants (metal source and ligand) together before heating them in an autoclave. acs.org This solvent-free reaction is environmentally friendly and fast, producing nanocrystals with sizes ranging from 40 to 200 nm. acs.org The resulting particles typically form aggregations of irregular granular shapes rather than distinct octahedra. acs.org

Furthermore, the use of different modulators in HF-free systems can also control particle size. For instance, adding sodium hydroxide (B78521) (NaOH) has been shown to reduce MIL-101(Cr) particle size to an average of 90 nm while achieving a high surface area of 4065 m²/g. mdpi.com Direct synthesis of functionalized nanocrystalline MIL-101(Cr), such as the amine-functionalized variant, has also been achieved, resulting in nanoparticles of approximately 50 nm. rsc.org

| Synthesis Method | Key Conditions/Reagents | Resulting Morphology | Average Particle Size | BET Surface Area (m²/g) |

| Microwave-Assisted Emulsion | n-heptane/water emulsion, sodium oleate, microwave heating | Nanoparticles | < 100 nm | ~2900 |

| Solid-Phase Synthesis | Solvent-free, mechanochemical grinding followed by heating | Irregular granular nano-aggregates | 40 - 200 nm | 1790 |

| Modulator-Assisted (NaOH) | NaOH additive, hydrothermal | Nanoparticles | ~90 nm | 4065 |

| Direct Amine-Functionalization | Direct synthesis with 2-aminoterephthalic acid | Nanoparticles | ~50 nm | Not Reported |

Table 2: Summary of different direct synthesis methods for nanocrystalline this compound. nih.govfrontiersin.orgmdpi.comacs.orgrsc.org

Advanced Characterization Techniques for Structural and Textural Elucidation of Mil 101 Cr F Free

Diffraction-Based Techniques for Crystallographic Analysis

Powder X-Ray Diffraction (PXRD) for Phase Identification and Crystallinity Assessment

Powder X-Ray Diffraction (PXRD) is a fundamental technique for verifying the crystalline structure and phase purity of synthesized MIL-101(Cr) F Free. The resulting diffraction pattern is a unique fingerprint of the material's long-range atomic order.

The PXRD patterns of MIL-101(Cr) synthesized without hydrofluoric acid are consistently compared with simulated patterns derived from crystallographic information files (CIF) and previously reported data for pure MIL-101(Cr). rsc.orgmdpi.commdpi.compku.edu.cn Successful synthesis is confirmed when the experimental pattern's peak positions and relative intensities match the reference pattern. rsc.orgmdpi.commdpi.compku.edu.cn The characteristic diffraction peaks for MIL-101(Cr) are typically observed at low 2θ angles, confirming the material's large unit cell and porous nature. mdpi.comacs.orgacs.org For instance, studies have identified key diffraction peaks at approximately 2.9°, 3.4°, 4.1°, 5.3°, and 9.2°, which correspond to specific reflection planes. mdpi.com The absence of peaks from potential impurities, such as unreacted terephthalic acid, is also a critical indicator of a pure product. mdpi.com

The crystallinity of the material is assessed by the sharpness and intensity of the diffraction peaks. mdpi.com Well-defined, sharp peaks indicate a high degree of crystallinity, which is often desirable for applications requiring a well-ordered pore structure. mdpi.comnih.gov Conversely, broad peaks can suggest the presence of smaller crystallites or a less ordered structure. nih.gov Researchers have noted that synthesis conditions, such as temperature and reaction time, can influence the crystallinity of the final product. mdpi.comnih.gov For example, higher temperatures and longer reaction times in fluorine-free syntheses have been shown to improve crystallinity. nih.gov

Several studies have successfully demonstrated the synthesis of highly crystalline MIL-101(Cr) without the use of hydrofluoric acid, with PXRD patterns matching the simulated ones, confirming the structural integrity of the framework. rsc.orgmdpi.commdpi.com

Table 1: Representative PXRD Peak Positions for this compound

| 2θ Angle (°) | Reflection Plane | Reference |

| ~2.9 | (220) | mdpi.com |

| ~3.4 | (311) | mdpi.com |

| ~4.1 | (400) | mdpi.com |

| ~5.3 | (511) | mdpi.com |

| ~9.2 | (911) | mdpi.com |

| ~9.53 | - | uitm.edu.my |

| ~10.82 | - | uitm.edu.my |

| ~17.13 | - | uitm.edu.my |

Spectroscopic Methods for Chemical and Structural Confirmation

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for probing the chemical bonds and functional groups within the this compound structure. By analyzing the absorption of infrared radiation at specific wavenumbers, FTIR confirms the successful coordination of the terephthalic acid (H2BDC) linker to the chromium metal centers and the absence of unreacted starting materials. mdpi.comscispace.comui.ac.id

A key indicator of successful MOF formation is the disappearance of the characteristic C=O stretching band of the carboxylic acid group from the free H2BDC ligand, which typically appears around 1670-1710 cm⁻¹. mdpi.comresearchgate.net In its place, two new prominent bands emerge, corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻). mdpi.comuitm.edu.mymdpi.com These bands are typically found in the regions of 1500-1620 cm⁻¹ and 1390-1450 cm⁻¹, respectively. mdpi.comacs.orguitm.edu.my

The presence of a band around 520-580 cm⁻¹ is often attributed to the Cr-O stretching vibration, confirming the bond between the chromium metal clusters and the oxygen atoms of the carboxylate linker. uitm.edu.mymdpi.com Other characteristic peaks in the fingerprint region (below 1600 cm⁻¹) correspond to the vibrations of the benzene (B151609) ring of the BDC linker. uitm.edu.mymdpi.com For example, C-H deformation vibrations of the benzene ring are observed around 1015-1020 cm⁻¹ and 745 cm⁻¹. uitm.edu.myscispace.com

The absence of a strong, broad peak around 3400 cm⁻¹ (related to O-H stretching of uncoordinated carboxylic acid) further supports the complete reaction of the linker. researchgate.net However, a band around 1627 cm⁻¹ can sometimes be observed, which is attributed to adsorbed water within the porous structure of the MOF. mdpi.com

Table 2: Key FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1627 | Adsorbed Water | mdpi.com |

| 1500-1620 | Asymmetric stretching of carboxylate (COO⁻) | uitm.edu.mymdpi.com |

| 1390-1450 | Symmetric stretching of carboxylate (COO⁻) | acs.orguitm.edu.mymdpi.com |

| 1228, 1175 | Asymmetric and symmetric stretching of O=S=O (in sulfonated variants) | mdpi.commdpi.com |

| ~1017 | C-H deformation of benzene ring | uitm.edu.my |

| ~745 | C-H vibration of benzene ring | uitm.edu.my |

| ~520-580 | Cr-O stretching vibration | uitm.edu.mymdpi.com |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR, focusing on the vibrational modes of the material. It is particularly useful for identifying the characteristic "fingerprint" of the MIL-101(Cr) framework and confirming the integrity of the organic linker.

The Raman spectrum of MIL-101(Cr) exhibits distinct bands that correspond to the vibrations of the terephthalate (B1205515) linker. researchgate.net Key vibrational bands are typically observed at approximately 1618 cm⁻¹, 1461 cm⁻¹, 1149 cm⁻¹, and 873 cm⁻¹, which are attributed to the aromatic and dicarboxylate groups of the H2BDC ligand. researchgate.net The presence and position of these bands confirm the successful incorporation and structural integrity of the linker within the MOF framework. researchgate.net

In studies involving carbonized MIL-101(Cr), Raman spectroscopy is used to characterize the resulting carbon material. The appearance of the D and G bands, typically around 1350 cm⁻¹ and 1590 cm⁻¹, respectively, are indicative of the formation of carbon. nih.govacs.org The intensity ratio of these bands (IG/ID) provides information about the degree of graphitization of the carbon. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of the material's surface.

For this compound, XPS analysis is crucial for confirming the presence of the constituent elements—chromium (Cr), oxygen (O), and carbon (C)—and, most importantly, for determining the oxidation state of the chromium centers. rsc.orgmdpi.commdpi.com The survey spectrum provides an overview of all elements present. rsc.orgnih.gov

High-resolution spectra of the Cr 2p region are particularly informative. The Cr 2p spectrum is deconvoluted into two spin-orbit components, Cr 2p₃/₂ and Cr 2p₁/₂. For MIL-101(Cr), the binding energy of the Cr 2p₃/₂ peak is typically observed around 577-578 eV, which is characteristic of the Cr³⁺ oxidation state. mdpi.comresearchgate.net The presence of Cr in the +3 state is essential for the structural integrity and catalytic properties of the MOF. Some studies also report a peak around 576.5 eV for Cr₂O₃ formed after calcination. nih.govacs.org The O 1s spectrum can be deconvoluted to distinguish between different oxygen environments, such as the oxygen in the carboxylate linker and in hydroxyl groups or adsorbed water. mdpi.com The C 1s spectrum shows contributions from the different types of carbon atoms in the terephthalate linker, such as C-C/C=C bonds in the aromatic ring and the C-O and C=O bonds in the carboxylate group. rsc.orgnih.gov

Table 3: Typical XPS Binding Energies for this compound

| Element | Orbital | Binding Energy (eV) | Species | Reference |

| Cr | 2p₃/₂ | ~577.1 - 577.6 | Cr³⁺ | mdpi.comresearchgate.net |

| Cr | 2p₁/₂ | ~587.0 - 587.2 | Cr³⁺ | mdpi.comresearchgate.net |

| O | 1s | ~530 | Ti-O-Ti (in composites) | mdpi.com |

| O | 1s | ~531 | Ti-O-H (in composites) | mdpi.com |

| C | 1s | ~284.6 | C-C/C=C | nih.gov |

| C | 1s | ~288.4 - 288.9 | O-C=O / COO⁻ | nih.govmdpi.com |

Inductively Coupled Plasma (ICP) Analysis for Metal Content Quantification

Inductively Coupled Plasma (ICP) analysis, often coupled with Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS), is a highly sensitive elemental analysis technique used to accurately determine the bulk metal content in the synthesized this compound. nih.gov

This technique involves digesting the MOF sample, typically in an acidic solution, to bring the metal ions into a liquid phase. The solution is then introduced into a high-temperature plasma, which excites the atoms. The amount of chromium is then quantified by measuring the intensity of the light emitted at characteristic wavelengths (ICP-OES) or by measuring the mass-to-charge ratio of the ions (ICP-MS). nih.gov

ICP analysis is essential for verifying that the chromium content in the synthesized material aligns with the theoretical value calculated from the chemical formula of MIL-101(Cr), which is [Cr₃O(OH)(BDC)₃(H₂O)₂]. rsc.org This confirmation is a critical step in validating the successful synthesis and stoichiometry of the material. acs.org For instance, research has shown that the experimentally determined chromium content is in good agreement with the calculated values for fluorine-free MIL-101(Cr). rsc.orgacs.org It is also used to quantify the loading of other metals when creating bimetallic or composite materials based on the MIL-101(Cr) framework. chinesechemsoc.orgresearchgate.net

Electron Microscopy for Morphological and Nanostructural Investigation

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of this compound, providing critical insights into its crystalline nature and elemental composition.

Scanning Electron Microscopy (SEM) for Crystal Morphology and Size Distribution

Scanning Electron Microscopy (SEM) is a fundamental tool for examining the crystal morphology and size distribution of this compound. Studies consistently reveal that fluoride-free synthesis methods can produce MIL-101(Cr) with a characteristic octahedral morphology. acs.orgresearchgate.net The crystals are often described as discrete octahedra with smooth surfaces. acs.org

The particle size of fluoride-free MIL-101(Cr) can be influenced by synthesis conditions such as temperature. For instance, syntheses conducted at temperatures ranging from 160°C to 220°C have yielded particles with sizes from approximately 153 nm to 382 nm. semanticscholar.org In some cases, the crystals are evenly distributed, though some may appear split or have missing angles. researchgate.net The manipulation of the molar ratio of the chromium precursor to the organic linker during solvent-free synthesis has also been shown to be crucial in controlling the desired morphology. mdpi.com

| Synthesis Temperature (°C) | Average Particle Size (nm) |

| 160 | 215 (±3) |

| 180 | 215 (±3) |

| 200 | 153 (±3) |

| 220 | 382 (±8) |

Data sourced from an additive-free synthesis study of MIL-101(Cr). semanticscholar.org

Transmission Electron Microscopy (TEM) for Internal Structure and Particle Details

Transmission Electron Microscopy (TEM) offers a higher resolution view, enabling the examination of the internal structure and finer details of the this compound particles. TEM images have confirmed the uniform size and regular morphology of these crystals. nih.gov High-resolution TEM (HRTEM) has been employed to further investigate the crystalline nature of the material synthesized via fluoride-free routes. semanticscholar.org In composites, TEM can clearly illustrate the homogeneous dispersion of MIL-101(Cr) nanoparticles. arabjchem.org

Energy-Dispersive X-ray (EDX) Mapping for Elemental Distribution

Energy-Dispersive X-ray (EDX) analysis, often coupled with SEM or TEM, provides crucial information on the elemental composition and distribution within the this compound material. EDX has been successfully used to confirm the presence and uniform distribution of chromium, carbon, and oxygen, the constituent elements of MIL-101(Cr). mdpi.comacs.org In a solvent-free synthesis, EDX analysis confirmed the successful incorporation of chromium across various molar ratios of chromium to the organic linker. mdpi.com The elemental mapping capabilities of EDX show a consistent distribution of elements throughout the material's framework. acs.org

Porosity and Surface Area Assessment Techniques

The defining characteristic of MIL-101(Cr) is its high porosity and large surface area, which are critical for its applications. Nitrogen adsorption-desorption isotherms are the primary method for quantifying these properties.

Nitrogen Adsorption-Desorption Isotherms for Textural Properties (BET Surface Area, Pore Volume Distribution)

Nitrogen adsorption-desorption isotherms are essential for determining the textural properties of this compound, including the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution. Fluoride-free synthesis methods have proven capable of producing MIL-101(Cr) with impressive surface areas and pore volumes.

The isotherms for MIL-101(Cr) typically exhibit a Type I profile, which is characteristic of microporous materials, often with a secondary uptake at higher relative pressures indicating the presence of mesoporous cages. mdpi.comarabjchem.org The BET surface area for fluoride-free MIL-101(Cr) can vary significantly depending on the specific synthesis protocol. For example, a solvent-free method yielded a BET surface area of 1110 m²/g. mdpi.com Other fluoride-free methods have reported even higher values, with some reaching over 3000 m²/g. cd-bioparticles.netmdpi.com

The total pore volume is another key parameter. A solvent-free synthesis reported a total pore volume of 0.5 cm³/g. mdpi.com Different synthesis strategies, such as using alternative modulators like acetic or nitric acid, have also been explored, yielding varying textural properties. csic.es For instance, a synthesis using nitric acid as a modulator resulted in a BET surface area of 1554 m²/g and a total pore volume of 0.81 cm³/g. csic.es

| Synthesis Method | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Solvent-Free (Cr:BDC 1:1) | 1110.1 | 0.5 | 1.8 |

| Additive-Free (160°C) | 3021 | 1.5 | - |

| Nitric Acid Modulator | 1554 | 0.81 | - |

| Acetic Acid Modulator | 1374 | 0.72 | - |

| Without Modulator | 1342 | 0.69 | - |

This table compiles data from various studies on fluoride-free MIL-101(Cr). mdpi.commdpi.comcsic.es

Thermal Analysis for Material Stability Assessment

Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature, providing insights into its decomposition behavior.

Studies have shown that MIL-101(Cr) synthesized without fluoride (B91410) exhibits high thermal stability. A typical TGA curve for MIL-101(Cr) shows an initial weight loss corresponding to the removal of guest water molecules from the pores. mdpi.comopen.ac.uk A significant weight loss is then observed at higher temperatures, generally between 200°C and 500°C, which is attributed to the decomposition of the framework structure. mdpi.com Specifically, fluoride-free MIL-101(Cr) has been reported to be thermally stable up to 350°C. mdpi.com The final stage of decomposition involves the removal of hydroxide (B78521) groups, leading to the degradation of the structure at temperatures between approximately 377°C and 500°C. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior and Framework Stability

The thermal decomposition of this compound typically occurs in distinct stages, as revealed by TGA curves.

The initial stage of weight loss, generally observed at temperatures below 200°C, is attributed to the removal of guest molecules, such as adsorbed water and residual solvents, from the pores of the framework. nih.govacs.orgacs.orgopen.ac.uk For instance, in a rapid, solvent-free synthesis, an initial weight loss of 13% before 200°C was ascribed to water loss. acs.org In amine-functionalized MIL-101(Cr)-NH2 synthesized without HF, a similar first step of about 10% weight loss occurs below 150°C, corresponding to the departure of adsorbed atmospheric gases and water vapor. acs.org Studies on neat MIL-101(Cr) also identify this initial phase as the loss of free water trapped within the pores. open.ac.uk

The second, more significant stage of weight loss indicates the decomposition of the organic linker and the subsequent collapse of the MOF structure. mdpi.comnih.gov This breakdown of the framework for fluorine-free MIL-101(Cr) has been reported to occur over a broad temperature range, typically starting between 200°C and 300°C and extending up to 500°C. mdpi.comacs.orgmdpi.com Research on a solvent-free synthesized MIL-101(Cr) showed high thermal stability up to 350°C, with the primary framework breakdown occurring between 200°C and 500°C. mdpi.com Another study on a rapidly synthesized F-free version reported this decomposition stage between 200°C and 400°C, accounting for a 74.5% weight loss. acs.org For amine-functionalized MIL-101(Cr)-NH2, this framework decomposition is observed between 270°C and 350°C. acs.org Some studies specify that the skeleton of HF-free MIL-101(Cr) collapses between 200°C and 300°C. mdpi.com

In some modified versions of fluorine-free MIL-101(Cr), a third decomposition stage is observed at higher temperatures. For example, in a sulfonated variant, MIL-101(Cr)-SO3H, the third stage of mass loss occurs above 400°C. mdpi.com This final step is associated with the departure of remaining hydroxyl ions, the detachment of the organic linker, and the complete decomposition of the framework. mdpi.com

Detailed Research Findings from TGA

The following tables summarize key findings from various studies on the thermal stability of this compound.

Table 1: TGA Decomposition Stages for Fluorine-Free MIL-101(Cr) Variants

| Sample | Synthesis Method | Stage 1 | Stage 2 | Stage 3 | Framework Stability | Source(s) |

|---|---|---|---|---|---|---|

| MIL-101(Cr) | Rapid, solvent- and HF-free | < 200°C (13% loss, water) | 200-400°C (74.5% loss, framework decomposition) | - | Stable up to 200°C | acs.org |

| MIL-101(Cr)-NH2 | HF-free hydrothermal | < 150°C (~10% loss, adsorbed gas/water) | 270-350°C (~73% loss, framework decomposition) | - | Excellent thermal stability | acs.org |

| MIL-101(Cr) | Solvent-free | < 200°C (minor loss) | 200-500°C (significant loss, framework breakdown) | - | High stability up to 350°C | mdpi.com |

| MIL-101(Cr) | HF-free | - | 200-300°C (framework collapse) | - | Apparent weight loss > 200°C | mdpi.com |

| MIL-101(Cr)-SO3H | HF-free (no modulator) | ~125°C (17% loss) | ~325°C (11% loss) | ~540°C (49% loss, framework decomposition) | Stable up to ~300°C | mdpi.com |

Table 2: Influence of Synthesis Modulator on Thermal Decomposition of MIL-101(Cr)-SO3H F Free TGA performed under N2 flow with a heating rate of 10 °C min−1

| Modulator Used in Synthesis | Mass Loss Stage 1 (Desolvation) | Mass Loss Stage 2 (Decomposition of Sulfonic Group) | Mass Loss Stage 3 (Framework Decomposition) | Source(s) |

|---|---|---|---|---|

| None | 17% | 11% | 49% | mdpi.com |

| Acetic Acid | 18% | 10% | 52% | mdpi.com |

| Nitric Acid | 16% | 12% | 50% | mdpi.com |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | MIL-101(Cr) |

| Chromium(III) nitrate (B79036) nonahydrate | Cr(NO3)3·9H2O |

| Terephthalic acid | H2BDC |

| 2-aminoterephthalic acid | H2N-H2BDC |

| Acetic Acid | CH3COOH |

| Nitric Acid | HNO3 |

| Hydrofluoric Acid | HF |

| Water | H2O |

| Nitrogen | N2 |

| Monosodium 2-Sulfoterephthalate | C8H5NaO7S |

| Acetone | (CH3)2CO |

| Methanol | CH3OH |

| N,N-Dimethylformamide | DMF |

| Tetramethylammonium hydroxide | TMAOH |

| Rhodamine B | C28H31ClN2O3 |

Strategies for Modification and Functionalization of Mil 101 Cr F Free

Post-Synthetic Modification (PSM) Approaches

Amine Grafting and Functionalization of Open Metal Sites

A prominent PSM strategy for MIL-101(Cr) is the grafting of amine-containing molecules. akademiabaru.com This can be achieved through various methods, including the double-solvent incorporation technique, which facilitates the rapid insertion of amines into the MOF's cavities. acs.org Amines can be anchored to the open metal sites of the chromium clusters within the framework. researchgate.net This functionalization has been shown to enhance the material's affinity for specific molecules, such as carbon dioxide. acs.org

The introduction of amine groups can significantly alter the adsorption properties of MIL-101(Cr). For instance, grafting with tetraethylenepentamine (B85490) (TEPA) has been reported to substantially increase the adsorption capacity for various metal ions, including lead, copper, cadmium, and cobalt, by a factor of eight compared to the unmodified MOF. mdpi.com Similarly, the incorporation of tris(2-aminoethyl) amine (TAEA), ethylenediamine (B42938) (ED), and triethylene diamine (TEDA) has been demonstrated to improve CO2 uptake. acs.org The functionalized materials maintain the original morphology and crystal structure of the parent MIL-101(Cr). pku.edu.cn

Detailed research findings on amine grafting are presented in the table below:

| Amine Functional Group | Modification Method | Key Findings | Reference |

| Tetraethylenepentamine (TEPA) | Grafting | Adsorption capacity for Pb²⁺, Cu²⁺, Cd²⁺, and Co²⁺ increased by a factor of eight. | mdpi.com |

| Tris(2-aminoethyl) amine (TAEA) | Double-Solvent Incorporation | CO₂ uptake 1.5 times higher than pure MIL-101(Cr) at 273 K. | acs.org |

| Ethylenediamine (ED) | Double-Solvent Incorporation | Maintained original morphology and crystal size of MIL-101(Cr). | pku.edu.cn |

| Triethylene diamine (TEDA) | Double-Solvent Incorporation | Maintained original morphology and crystal size of MIL-101(Cr). | pku.edu.cn |

| EDTA-Zn(II) complex | Aminolysis and coordination | Successful grafting of the complex onto amine-functionalized MIL-101(Cr). | acs.orgnih.gov |

Incorporation of Organic Functional Groups

Beyond simple amines, a variety of other organic functional groups can be introduced into the MIL-101(Cr) framework through PSM. mdpi.com This allows for the fine-tuning of the material's properties for targeted applications. For example, uncoordinated carboxyl groups have been successfully grafted onto an amine-functionalized MIL-101(Cr) framework, leading to enhanced thermal stability and CO₂/N₂ selectivity. rsc.org

Another approach involves the incorporation of bulky chelating ligands. For instance, carbamoylmethylphosphine oxide (CMPO) has been grafted onto MIL-101(Cr), resulting in a material with high selectivity for uranium and thorium. acs.org The incorporation of N-methyl-d-glucamine functionalized oligomers within the cavities of MIL-101(Cr) has also been reported, creating a composite with high efficiency for boric acid removal from water. nih.gov These modifications demonstrate the versatility of PSM in creating highly specialized materials based on the MIL-101(Cr) platform. mdpi.com

In-Situ Functionalization During MIL-101(Cr) F Free Synthesis

In-situ functionalization involves the direct incorporation of functionalized building blocks during the synthesis of the MOF. mdpi.com This method offers a more direct route to creating functionalized frameworks compared to post-synthetic approaches.

Use of Functionalized Ligands for Direct Framework Integration

A common in-situ strategy is the use of pre-functionalized organic linkers. mit.edu Instead of the standard terephthalic acid, a derivative containing a specific functional group, such as an amine group (2-aminoterephthalic acid), can be used in the synthesis. acs.orgmit.edu This results in a framework where the functional groups are an integral part of the structure.

The direct synthesis of amine-functionalized MIL-101(Cr), often denoted as MIL-101(Cr)-NH₂, has been successfully achieved. researchgate.netmit.edu These materials exhibit enhanced CO₂ adsorption capacity and selectivity due to the presence of the amine groups on the pore walls. acs.org The synthesis conditions, such as temperature, can be optimized to control the crystallinity and particle size of the resulting functionalized MOF. acs.orgnih.gov

Composite Material Development with this compound

The development of composite materials by integrating MIL-101(Cr) with other functional materials is another effective strategy to enhance its properties. mdpi.com This approach can lead to synergistic effects that are not achievable with the individual components alone.

Integration with Carbonaceous Materials (e.g., Graphene Oxide, Activated Carbon)

A significant area of research involves the creation of composites of MIL-101(Cr) with carbonaceous materials like graphene oxide (GO) and activated carbon (AC). mdpi.comcolab.ws These materials can be combined through physical mixing or by incorporating the carbonaceous material during the in-situ synthesis of the MOF. open.ac.uk

The addition of a small amount of GO to MIL-101(Cr) has been shown to remarkably increase the porosity of the resulting composite. acs.org GO/MIL-101(Cr) composites have demonstrated enhanced adsorption capacities for various compounds. acs.orgresearchgate.net For example, a composite with 5 wt% GO exhibited a 12% and 30% increase in adsorption capacity for CO₂ and methyl mercaptan, respectively, compared to pure MIL-101(Cr). researchgate.net Similarly, composites with reduced graphene oxide (rGO) have shown enhanced ammonia (B1221849) uptake. acs.org

Activated carbon has also been successfully incorporated into the MIL-101(Cr) framework. colab.wsresearchgate.net In-situ synthesis of AC@MIL-101(Cr) composites has been shown to increase the surface area and pore volume compared to the pristine MOF. colab.ws These composites have demonstrated significantly improved hydrogen storage capacity. colab.wsresearchgate.net

The table below summarizes the effects of incorporating carbonaceous materials into MIL-101(Cr):

| Carbonaceous Material | Integration Method | Key Findings | Reference |

| Graphene Oxide (GO) | In-situ synthesis | Increased porosity with small amounts of GO (<0.5%). | acs.org |

| Graphene Oxide (GO) | Solvothermal method | 5 wt% GO composite showed increased CO₂ and MeSH adsorption. | researchgate.net |

| Reduced Graphene Oxide (rGO) | One-pot hydrothermal | Enhanced ammonia uptake capacity. | acs.org |

| Activated Carbon (AC) | In-situ hydrothermal | Increased surface area from 2299 m²/g to 3367 m²/g. | colab.ws |

| Activated Carbon (AC) | In-situ hydrothermal | Hydrogen uptake increased by 32.3% compared to unmodified MIL-101(Cr). | colab.ws |

Hybridization with Metal Oxides (e.g., TiO₂, Fe₃O₄)

Hybridizing MIL-101(Cr) with metal oxides is a prominent strategy to create composite materials with enhanced properties that capitalize on the strengths of both components. This approach often leads to improved catalytic activity, adsorption capacity, and stability.

Titanium Dioxide (TiO₂) Composites:

The combination of MIL-101(Cr) with titanium dioxide (TiO₂) has been explored to develop advanced photocatalysts. mdpi.comnih.gov TiO₂ is a well-known photocatalyst, but it suffers from rapid electron-hole recombination. mdpi.com The hybridization with MIL-101(Cr) can mitigate this issue. For instance, a MIL-101(Cr)@TiO₂ core-shell composite, synthesized hydrothermally, demonstrated enhanced photocatalytic degradation of organic dyes like methylene (B1212753) blue (MB) and rhodamine B (RhB). nih.gov In one study, a 9.17% MIL-101(Cr)@TiO₂ composite achieved 99.9% degradation of carbamazepine (B1668303) under UV-A irradiation, a significant improvement over pure TiO₂. mdpi.com This enhancement is attributed to the formation of a Type II heterojunction, which facilitates charge separation and reduces the band gap energy. mdpi.com The MIL-101(Cr) core also helps in preventing the aggregation of TiO₂ nanoparticles, thereby maintaining a high surface area for reaction. nih.gov

| Composite | Target Pollutant | Degradation Efficiency | Light Source | Reference |

| 9.17% MIL-101(Cr)@TiO₂ | Carbamazepine | 99.9% (in 60 min) | UV-A | mdpi.com |

| MIL-101(Cr)@TiO₂ | Methylene Blue | 91.7% (in 90 min) | Visible Light | nih.gov |

| MIL-101(Cr)@TiO₂ | Rhodamine B | 67.8% (in 90 min) | Visible Light | nih.gov |

| TiO₂/en-MIL-101(Cr) | Rhodamine B | 84% | UV | |

| TiO₂/en-MIL-101(Cr) | Rhodamine B | 77% | Visible Light |

Iron(II,III) Oxide (Fe₃O₄) Composites:

The incorporation of magnetic iron(II,III) oxide (Fe₃O₄) nanoparticles into the MIL-101(Cr) framework imparts magnetic separability to the composite, which is highly advantageous for catalyst recovery and reuse. researchgate.netresearchgate.net These magnetic composites have shown great promise in adsorption and catalysis. A Fe₃O₄/MIL-101(Cr) hybrid, synthesized via in-situ growth of Fe₃O₄ nanoparticles on the MOF surface, exhibited excellent adsorption capacity for anionic dyes. researchgate.net Another study demonstrated that a Fe₃O₄@MIL-101(Cr) composite was a highly effective and regenerable adsorbent for removing arsenic species (As(III) and As(V)) from water, with high adsorption capacities. researchgate.net The MIL-101(Cr) framework acts as a host, preventing the aggregation of Fe₃O₄ nanoparticles and providing a high surface area for interaction with pollutants. researchgate.netrsc.org The synergistic effect between the Lewis acid sites on MIL-101(Cr) and the Fe₃O₄ nanoparticles can also enhance catalytic processes like Fenton-like reactions. rsc.org

| Composite | Target Pollutant/Application | Key Finding | Reference |

| Fe₃O₄@MIL-101(Cr) | Arsenite (As(III)) | Adsorption capacity of 121.5 mg/g | researchgate.net |

| Fe₃O₄@MIL-101(Cr) | Arsenate (As(V)) | Adsorption capacity of 80.0 mg/g | researchgate.net |

| Fe₃O₄/MIL-101(Cr) | Anionic Dyes | Efficient adsorption | researchgate.net |

| Fe₃O₄/MIL-101(Fe) | Rhodamine B | Enhanced Fenton-like degradation | rsc.org |

Encapsulation of Metal Nanoparticles within this compound Frameworks

The large cages of the MIL-101(Cr) framework, with diameters of 2.9 and 3.4 nm, provide an ideal environment for the encapsulation of metal nanoparticles (NPs). mdpi.com This strategy prevents the agglomeration of NPs, a common issue that reduces their catalytic activity, while still allowing reactant access to the active metal sites through the MOF's porous structure.

Palladium (Pd) nanoparticles have been successfully incorporated within the MIL-101(Cr) framework for applications in catalysis. mdpi.com The resulting Pd@MIL-101(Cr) materials are stabilized by the framework, preventing leaching and maintaining high catalytic efficiency over multiple cycles. mdpi.com The confinement within the MOF can also influence the electronic properties and reactivity of the encapsulated nanoparticles.

Incorporation of Polyoxometalates and Ionic Liquids

Polyoxometalates (POMs):

Studies have shown the successful encapsulation of various POMs, such as Dawson-type K₆P₂W₁₈O₆₂ and Keggin-type anions, within the MIL-101(Cr) framework. semanticscholar.orgrsc.org The loading of POMs typically leads to a decrease in the surface area and pore volume of the host MOF, confirming their presence within the pores. semanticscholar.orgrsc.org These POM@MIL-101(Cr) composites have demonstrated applications in the selective adsorption of organic dyes. semanticscholar.org For example, a P₂W₁₈@MIL-101(Cr) nanohybrid showed rapid and selective adsorption for cationic dyes like methylene blue and rhodamine B. semanticscholar.org Furthermore, combining POMs with magnetic nanoparticles within the MIL-101(Cr) structure can create magnetically recoverable adsorbents. nih.gov

| Encapsulated Species | Host Framework | Key Application/Finding | Reference |

| K₆P₂W₁₈O₆₂ (Dawson-type POM) | MIL-101(Cr) | Selective adsorption of cationic dyes | semanticscholar.org |

| α-K₈SiW₁₁O₃₉ (Lacunary Keggin POM) & CoFe₂O₄ | MIL-101(Cr) | Magnetic adsorbent for dyes and antibiotics | rsc.org |

| [PW₁₁CoO₃₉(H₂O)]⁵⁻ (Keggin-type POM) | MIL-101(Cr) | Encapsulation without degradation of POM or MOF | rsc.org |

Ionic Liquids (ILs):

The incorporation of ionic liquids (ILs) into the pores of MIL-101(Cr) is another effective modification strategy. researchgate.netnih.govacs.org ILs can be introduced through impregnation or by covalent/coordination bonding. researchgate.netnih.gov This hybridization combines the unique properties of ILs (e.g., high CO₂ affinity, catalytic activity) with the high surface area and stability of the MOF.

IL-decorated MIL-101(Cr) has shown significantly enhanced CO₂ capture capabilities compared to the parent MOF. researchgate.netacs.org For instance, the incorporation of 1-methyl-1-propyl pyrrolidinium (B1226570) dicyanamide (B8802431) ([MPPyr][DCA]) into MIL-101(Cr) led to exceptional CO₂/N₂ and CO₂/CH₄ selectivity. acs.org The IL's anion was found to interact strongly with the chromium nodes of the MOF. acs.org Similarly, imidazolium-based ionic liquids embedded in MIL-101(Cr) exhibited a substantial increase in CO₂ adsorption at low pressures and demonstrated excellent performance in the catalytic conversion of CO₂ to cyclic carbonates. researchgate.net The confinement of poly(ionic liquid)s within the MOF via in-situ polymerization is another approach to create stable and efficient composite catalysts. acs.org

| Ionic Liquid/Poly(ionic liquid) | Modification Method | Enhanced Application | Reference |

| Imidazolium-based IL | Coordination/Covalent Bonding | CO₂ capture and conversion | researchgate.net |

| Hexamethylenetetramine-based IL | Incorporation | Heterogeneous catalysis | nih.gov |

| 1-methyl-1-propyl pyrrolidinium dicyanamide | Wet Impregnation | Selective CO₂ capture | acs.org |

| Imidazolium-based poly(ionic liquid)s | In-situ Polymerization | CO₂ capture and conversion | acs.org |

Mixed-Linker Approaches to Tailor Properties

A sophisticated strategy for functionalizing MIL-101(Cr) involves the use of multiple, distinct organic linkers during its synthesis. This "mixed-linker" or "mixed-ligand" approach allows for the creation of a single framework containing a variety of functional groups, thereby tailoring the chemical environment within the pores. rsc.orgacs.org

Tunable Chemical Environments within the Framework

By incorporating different functionalized terephthalic acid derivatives along with the standard 1,4-benzenedicarboxylate (BDC) linker, it is possible to fine-tune the properties of MIL-101(Cr) for specific applications. rsc.orgacs.org This method allows for the introduction of functional groups such as -NH₂, -NO₂, -Br, -OH, -CH₃, -SO₃H, and -COOH directly into the framework structure. rsc.orgacs.org

This approach offers several advantages over post-synthetic modification (PSM), as it can create materials with combinations of functionalities that are difficult to achieve through direct synthesis of a single-linker MOF. rsc.org For example, a mixed-linker Cr-MIL-101 containing both bromo and nitro functional groups (Cr-MIL-101-Br-NO₂) has been synthesized and subsequently modified to selectively reduce the nitro group to an amino group (Cr-MIL-101-Br-NH₂). acs.org

The ability to control the type and ratio of linkers provides a powerful tool to create precisely tuned chemical environments. berkeley.edursc.org For instance, incorporating hydrophilic groups like -SO₃H or -COOH can significantly alter the water adsorption properties of the material, enhancing uptake at low relative pressures. berkeley.edumdpi.com This tunability is crucial for applications such as heat transformation and dehumidification. berkeley.edumdpi.com The strategic placement of different functionalities within the MOF's pores can create synergistic effects, leading to enhanced catalytic selectivity and performance. rsc.org

| Functional Groups in Mixed-Linker Framework | Key Feature/Application | Reference |

| -NH₂, -NO₂, -H, -SO₃H, -Br, -OH, -CH₃, -COOH | Synthesis of new mixed-linker Cr-MIL-101 derivatives | acs.org |

| -NH₂, -NO₂, -H, -SO₃H, -Br, -OH, -CH₃, -COOH | General mixed-linker synthesis | rsc.org |

| -3SO₃H, -UR₂, -Mal, -COOH | Tailoring water adsorption properties | berkeley.edu |

| -NO₂, -NH₂, -SO₃H | Tuning water uptake for heat transformation | mdpi.com |

Diverse Academic Applications of Mil 101 Cr F Free

Gas Adsorption and Separation Research

The exceptional porosity of MIL-101(Cr) makes it a prime candidate for gas adsorption and separation technologies. nih.govmdpi.comui.ac.id Its large cages and tunable pore environment allow for the selective capture and storage of various gases.

Carbon Dioxide (CO2) Capture and Sequestration

MIL-101(Cr) is a promising adsorbent for carbon dioxide, a key greenhouse gas. mdpi.comresearchgate.net Research has shown its high CO2 adsorption capacity, which is attributed to its large pore volume and high surface area. mdpi.comresearchgate.net A solvent-free synthesis method for MIL-101(Cr) has been developed, offering a more environmentally friendly alternative to traditional methods that use hazardous solvents. mdpi.com Studies using this green-synthesized MIL-101(Cr) have demonstrated its high thermal stability up to 350 °C and significant CO2 adsorption capabilities. mdpi.com

One study reported that MIL-101(Cr) synthesized via a fluorine-free hydrothermal method achieved a CO2 adsorption capacity of 2.28 mmol/g at 298 K and 600 kPa. mdpi.com Another investigation employing a solvent-free approach found that the molar ratio of the chromium precursor to the organic linker was crucial in determining the CO2 adsorption capacity. mdpi.com The optimal ratio of 1:1 resulted in an exceptional CO2 adsorption capacity of 18.8 mmol/g at room temperature. mdpi.com

The performance of MIL-101(Cr) in CO2 capture has been compared to other porous materials. For instance, its CO2 adsorption capacity was found to be significantly higher than that of MIL-100(Cr), ZIF-8, and UiO-66. nih.gov Specifically, the CO2 adsorption of MIL-101(Cr) (29.4 mmol g−1) was 2.19 and 3.13 times higher than that of UiO-66 (13.4 mmol g−1) and ZIF-8 (9.4 mmol g−1), respectively. mdpi.com

Table 1: CO2 Adsorption Capacities of MIL-101(Cr) under Various Conditions

| Synthesis Method | Temperature (K) | Pressure (kPa) | Adsorption Capacity (mmol/g) |

| Fluorine-free hydrothermal | 298 | 600 | 2.28 mdpi.com |

| Solvent-free (1:1 Cr:BDC ratio) | Room Temperature | Not Specified | 18.8 mdpi.com |

| Not Specified | Not Specified | Not Specified | 29.4 mdpi.com |

| Not Specified | Not Specified | Not Specified | ~40 nih.gov |

Hydrogen (H2) Storage and Distribution

MIL-101(Cr) has been extensively studied for its potential in hydrogen storage, a critical component of a future hydrogen-based economy. researchgate.netepa.gov Its high surface area and porous structure provide ample sites for hydrogen molecules to adsorb. A study focusing on the HF-free synthesis of MIL-101(Cr) investigated its hydrogen adsorption capacity. researchgate.netepa.gov It was found that MIL-101(Cr) synthesized using acetic acid as a mediator exhibited a higher surface area and pore volume, leading to a hydrogen adsorption capacity of 5.6 wt% at 77 K and up to 4500 kPa. researchgate.netepa.gov This was comparable to, though slightly less than, the 6.1 wt% capacity of MIL-101(Cr) synthesized with hydrofluoric acid. researchgate.net

Theoretical studies using density functional theory (DFT) have provided insights into the interaction between hydrogen and the MIL-101(Cr) framework. ekb.eg These studies have examined both dehydrated and hydrated forms of the material, revealing that terminal water molecules in the hydrated structure can create additional interaction sites, potentially enhancing adsorption. ekb.eg Composites of MIL-101(Cr) with materials like activated carbon have also been explored to enhance volumetric hydrogen storage capacity by reducing unutilized void space. researchgate.net

Natural Gas Dehydration and Purification

The removal of water from natural gas is essential to prevent pipeline corrosion and hydrate (B1144303) formation. MIL-101(Cr) has shown promise as an effective adsorbent for natural gas dehydration due to its high water adsorption capacity and stability. Research has demonstrated that MIL-101(Cr) exhibits a significantly higher water capacity compared to commercial desiccants like silica (B1680970) gel and zeolite 3A. One study reported a water capacity of 1.41 wt% at P/P0 = 0.9, which was 300-400% more than its counterparts. Furthermore, MIL-101(Cr) in both powder and shaped forms was found to be stable in the presence of water and could be regenerated at low temperatures with no significant loss in adsorption capacity after multiple cycles.

Selective Gas Separations (e.g., CO2/CH4, O2/N2)

The tunable pore structure of MIL-101(Cr) allows for the selective separation of different gas molecules based on their size and affinity for the framework. This property is particularly valuable for industrial applications such as the separation of carbon dioxide from methane (B114726) (CO2/CH4) in natural gas purification and oxygen from nitrogen (O2/N2) for air enrichment. rsc.orgscienceopen.com

Mixed-matrix membranes (MMMs) incorporating MIL-101(Cr) into a polymer matrix, such as polysulfone (PSF), have shown enhanced gas permeability. rsc.orgscienceopen.com These membranes exhibited a notable increase in the permeability of both O2 and CO2. rsc.org For O2/N2 separation, the selectivity remained constant, while for CO2/N2 and CO2/CH4 separations, the selectivity increased with higher MIL-101(Cr) loading. rsc.org The CO2/CH4 separation selectivity was observed to vary from 3.2 to 6.3 depending on the adsorption pressure and temperature. researchgate.net

Molecular simulations have been employed to study the adsorption and diffusion of CH4 and N2 in MIL-101(Cr). acs.org These simulations have shown that the adsorption capacity of CH4 is higher than that of N2 under the same conditions, with a CH4/N2 selectivity ranging from 2.6 to 3.3. acs.org Composites of MIL-101(Cr) with ionic liquids have also been investigated to further improve CO2 selectivity in gas mixtures. acs.org

Catalytic Applications

The presence of coordinatively unsaturated metal sites (Lewis acid sites) in the MIL-101(Cr) framework, which can be generated by removing terminal water molecules, makes it an effective heterogeneous catalyst for various organic reactions. mdpi.comrsc.orgmdpi.com

Heterogeneous Catalysis in Organic Synthesis (e.g., Condensation, Oxidation, Acetalization, Cyano-silylation)

MIL-101(Cr) has demonstrated catalytic activity in a range of organic transformations, including condensation, oxidation, acetalization, and cyano-silylation reactions. mdpi.comrsc.org

In condensation reactions , MIL-101(Cr) has been successfully used as a catalyst for the synthesis of 2,4,5-trisubstituted imidazoles and benzoazoles. mdpi.comresearchgate.netacs.orgresearchgate.net These reactions often proceed under solvent-free conditions with high yields and allow for easy recovery and reuse of the catalyst. mdpi.comresearchgate.net For example, the one-pot, three-component synthesis of imidazoles was achieved with short reaction times and high efficiency. mdpi.com Similarly, it has been used to promote the condensation of 2-aminophenols/2-aminothiophenol/o-phenylenediamine (B120857) with aldehydes to produce various benzoazole derivatives. acs.org

In oxidation reactions , MIL-101(Cr) and its derivatives have been employed as catalysts for the oxidation of various substrates. rsc.org For instance, it has been used in the oxidation of aryl sulfides to the corresponding sulfoxides and the solvent-free oxidation of benzyl (B1604629) alcohol. rsc.org

For acetalization reactions , MIL-101(Cr) and its composites have been studied as heterogeneous acid catalysts for the reaction of aldehydes with alcohols. rsc.org

In cyano-silylation reactions , MIL-101(Cr) has shown high catalytic activity for the cyanosilylation of aldehydes with trimethylsilyl (B98337) cyanide. acs.orgresearchgate.net The catalytic performance is influenced by the type of coordinatively unsaturated metal ions and the pore size of the MOF. acs.org The proposed mechanism involves the activation of the carbonyl compound by the Lewis acidic chromium sites. researchgate.net

Catalytic Conversion of Carbon Dioxide into Value-Added Chemicals (e.g., Cyclic Carbonates)

The fluoride-free variant of the metal-organic framework MIL-101(Cr) has demonstrated significant potential as a heterogeneous catalyst for the chemical fixation of carbon dioxide (CO2) into valuable products, most notably cyclic carbonates. mdpi.comencyclopedia.pub This process typically involves the cycloaddition of CO2 to epoxides. The catalytic activity of MIL-101(Cr) in this context is largely attributed to the presence of strong Lewis acid sites, which are unsaturated chromium(III) centers within the framework. mdpi.comencyclopedia.pubfrontiersin.org These sites are created by removing terminal water molecules from the chromium clusters, a process that can be achieved through thermal activation. frontiersin.orgmdpi.com

The mechanism for the conversion of epoxides and CO2 into cyclic carbonates using MIL-101(Cr) as a catalyst involves the Lewis acid sites promoting the ring-opening of the epoxide substrate. mdpi.comresearchgate.net This activation of the epoxide, coupled with the high surface area and large pore size of MIL-101(Cr) that allows for efficient CO2 adsorption, is crucial for the catalytic performance. mdpi.comresearchgate.net Research has shown that MIL-101(Cr) can effectively catalyze this reaction under mild conditions, including near room temperature (35 °C) and atmospheric CO2 pressure (1.5 bar), without the need for a co-catalyst or solvent. mdpi.comresearchgate.net

The efficiency of the conversion is also influenced by the nature of the epoxide substrate. Epoxides with electron-withdrawing substituents have been observed to exhibit excellent conversion rates to their corresponding cyclic carbonates. mdpi.comresearchgate.net Furthermore, the robustness and stability of MIL-101(Cr) allow for its reuse in multiple catalytic cycles without a significant loss of activity. mdpi.comresearchgate.net

Functionalization of MIL-101(Cr) can further enhance its catalytic performance. For instance, grafting imidazole (B134444) species onto the coordinatively unsaturated metal sites has been shown to improve CO2 capture in proximity to the catalytic centers, leading to a higher rate of cyclic carbonate formation. soton.ac.uk Similarly, the immobilization of a task-specific ionic liquid on MIL-101(Cr) has created a highly effective catalytic system for the solvent-free cycloaddition of CO2 with epoxides, achieving high yields and selectivity. acs.org

Table 1: Catalytic Performance of MIL-101(Cr) and its Derivatives in CO2 Cycloaddition

| Catalyst | Epoxide Substrate | Temperature (°C) | CO2 Pressure (MPa) | Time (h) | Conversion/Yield | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| MIL-101(Cr) | Epichlorohydrin | 35 | 0.15 | 24 | 99% Conversion | >99 | mdpi.comresearchgate.net |

| MIL-101(Cr) | 1,2-Butylene oxide | 100 | 1.0 | 4 | >95% Yield | >98 | soton.ac.uk |

| MIL-101(Cr)–TSIL | Various Epoxides | 110 | 2.0 | 2 | High Yield | High | acs.org |

Electrocatalysis and Photocatalysis Research

MIL-101(Cr) F Free and its composites are emerging as versatile materials in the fields of electrocatalysis and photocatalysis. mdpi.commdpi.comsemanticscholar.orgnih.gov Its inherent properties, such as high porosity, large surface area, and the presence of redox-active chromium sites, make it a suitable candidate for these applications. mdpi.commdpi.comsemanticscholar.orgnih.govresearchgate.net

In electrocatalysis, MIL-101(Cr) has been used to modify carbon paste electrodes, resulting in enhanced electrocatalytic activity. researchgate.net These modified electrodes have shown a significant reduction in charge transfer resistance and have been effective in the simultaneous determination of dopamine (B1211576) and uric acid, demonstrating enhanced oxidative potential for these biomolecules. researchgate.net The framework's structure provides a stable host for electroactive species and facilitates electron transfer processes.

In the realm of photocatalysis, MIL-101(Cr) is investigated both as a standalone photocatalyst and as a component in composite materials to degrade environmental pollutants. mdpi.comresearchgate.netmdpi.com The photocatalytic mechanism is often attributed to the electron transfer from photoexcited organic linkers to the metallic clusters within the MIL-101(Cr) structure. researchgate.net This material has been successfully used for the photocatalytic degradation of organic pollutants such as phenanthrene (B1679779) and various dyes under UV or visible light irradiation. researchgate.net

To overcome the limitations of wide bandgap semiconductors like titanium dioxide (TiO2), such as rapid electron-hole recombination, MIL-101(Cr) has been composited with them. mdpi.com For example, a MIL-101(Cr)@TiO2 composite was synthesized and showed enhanced photocatalytic degradation of carbamazepine (B1668303) under UV-A irradiation. mdpi.com This enhancement is attributed to the delayed recombination of photogenerated electron-hole pairs and a reduced band gap energy. mdpi.com Similarly, a composite of TiO2 with an amine-functionalized MIL-101(Cr) demonstrated improved degradation of Rhodamine B under both UV and visible light. Another novel heterostructure, Bi5O7I@MIL-101(Cr), exhibited significantly superior photocatalytic efficiency in degrading tetracycline (B611298) compared to its individual components, which was ascribed to the formation of a type I heterojunction facilitating efficient charge separation. mdpi.com

Table 2: Performance of MIL-101(Cr)-Based Photocatalysts

| Photocatalyst | Pollutant | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|---|

| MIL-101(Cr)@160 | Phenanthrene | Visible | 98 | 150 | researchgate.net |

| 9.17% MIL-101(Cr)@TiO2 | Carbamazepine | UV-A | 99.9 | 60 | mdpi.com |

| Bi5O7I@MIL-101(Cr) | Tetracycline | Visible | >90 | 120 | mdpi.com |

| TiO2/en-MIL-101(Cr) | Rhodamine B | UV | 84 | - | |

| TiO2/en-MIL-101(Cr) | Rhodamine B | Visible | 77 | - |

Acid-Base Catalysis Mediated by Lewis Acid Sites

The catalytic activity of this compound in various acid-catalyzed reactions is predominantly mediated by the presence of Lewis acid sites. frontiersin.orgmdpi.comrsc.orgresearchgate.net These sites are coordinatively unsaturated Cr(III) centers that become accessible after the removal of terminal water molecules or other coordinated species from the chromium trimers through thermal treatment or vacuum. frontiersin.orgmdpi.comrsc.org The concentration of these Lewis acid sites can be significant, reaching up to 3.0 mmol·g⁻¹. frontiersin.org

Characterization studies, such as ammonia (B1221849) temperature-programmed desorption (NH3-TPD), have confirmed the presence of these Lewis acid sites, while carbon dioxide temperature-programmed desorption (CO2-TPD) has indicated the absence of basic sites on the pristine MIL-101(Cr) framework. frontiersin.org This monofunctional acidic nature allows for the direct correlation of catalytic activity with the properties of the Lewis acids. frontiersin.org

These Lewis acid sites have been shown to be active in a variety of organic transformations. For example, they play a crucial role in the upgrading of ethanol (B145695) to n-butanol, where they catalyze both the dehydration of ethanol and the condensation of acetaldehyde. frontiersin.org Research has indicated a competitive relationship between these two reaction pathways on the Lewis acid sites. frontiersin.org

Furthermore, MIL-101(Cr) has been employed as an efficient heterogeneous catalyst for the clean synthesis of benzoazoles through the condensation reaction of 2-aminophenols, 2-aminothiophenol, or o-phenylenediamine with aldehydes. acs.org The proposed mechanism involves the coordination of the aldehyde to the Cr(III) Lewis acid sites, which activates it for subsequent reaction with the amino group to form the final heterocyclic product. acs.org The material has also been utilized in the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, showcasing its high efficiency and reusability. mdpi.com The catalytic versatility also extends to reactions like the oxidation of aryl sulfides, epoxidation of alkenes, and cyanosilylation of aldehydes. rsc.org

Environmental Remediation and Pollutant Removal

Adsorptive Removal of Organic Pollutants (e.g., Dyes, Pharmaceuticals, Herbicides) from Aqueous Systems

The exceptional porosity, extraordinarily high specific surface area (up to 4100 m² g⁻¹), and excellent water and chemical stability make this compound a highly effective adsorbent for a wide range of organic pollutants from aqueous solutions. mdpi.commdpi.comsemanticscholar.org Its performance can be attributed to a combination of factors including its porous structure, electrostatic interactions, π-π interactions, and hydrogen bonding capabilities. semanticscholar.org

Dyes: MIL-101(Cr) has demonstrated significant adsorption capacities for various dyes. For instance, it has been used to remove methyl orange (MO), rhodamine B (RB), xylenol orange (XO), and Congo red (CR). mdpi.comsemanticscholar.org Studies have shown that hierarchically porous MIL-101(Cr) can have a much higher adsorption capacity for dyes like methylene (B1212753) blue (MB) compared to its conventional microporous counterpart. mdpi.com The adsorption mechanism can vary depending on the dye; for MO, electrostatic interactions are dominant, whereas for MB, the porous structure plays a more critical role. mdpi.com Functionalization of MIL-101(Cr) with groups like -SO3H can enhance electrostatic interactions and hydrogen bonding, leading to improved adsorption of linear anionic dyes. mdpi.com

Pharmaceuticals and Personal Care Products (PPCPs): The framework has proven effective in removing emerging contaminants like pharmaceuticals from water. It has been successfully applied to adsorb naproxen, ibuprofen, and oxybenzone. nih.gov The introduction of functional groups capable of hydrogen bonding, such as hydroxyl (-OH) and amine (-NH2) groups, onto the MIL-101(Cr) structure can significantly enhance the adsorption of these compounds, even if it leads to a decrease in surface area. nih.gov This highlights the critical role of hydrogen bonding between the adsorbent and the PPCP molecules. nih.gov Composites like MIL-101(Cr)@TiO2 have also been used for the adsorptive removal and subsequent photocatalytic degradation of pharmaceuticals like carbamazepine. mdpi.com

Herbicides: MIL-101(Cr) has been reported for the effective and rapid removal of herbicides such as 4-chloro-2-methylphenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). royalsocietypublishing.orgiwaponline.com For MCPA, a removal of 99% was achieved in approximately 25 minutes, and the adsorbent could be reused for multiple cycles with high efficiency. royalsocietypublishing.org The adsorption process was found to be spontaneous and endothermic. royalsocietypublishing.org Composites with graphene oxide have also been explored to enhance the removal of such pesticides. iwaponline.com

Table 3: Adsorption Capacities of MIL-101(Cr) for Various Organic Pollutants

| Adsorbent | Pollutant | Adsorption Capacity (mg g⁻¹) | Key Findings | Reference |

|---|---|---|---|---|

| Spherical MIL-101(Cr) | Methyl Orange (MO) | 444.3 | Adsorption mechanism involves porosity, π-π interactions, and electrostatic interactions. | semanticscholar.org |

| Spherical MIL-101(Cr) | Rhodamine B (RB) | 230.3 | Steric hindrance influences adsorption. | semanticscholar.org |

| MIL-101(Cr) | 4-chloro-2-methylphenoxyacetic acid (MCPA) | - (99% removal) | Rapid removal within 25 minutes; reusable for up to six cycles. | royalsocietypublishing.org |

| MIL-101-OH | Naproxen | ~250 | H-bonding is a key mechanism for enhanced adsorption. | nih.gov |

| Hierarchically porous MIL-101(Cr) | Methylene Blue (MB) | High | Higher capacity than conventional microporous MIL-101(Cr). | mdpi.com |

Removal of Inorganic Contaminants (e.g., Heavy Metal Ions) from Water

Beyond organic pollutants, this compound and its derivatives have shown remarkable efficacy in the adsorptive removal of hazardous inorganic contaminants, particularly heavy metal ions, from aqueous solutions. mdpi.com The primary mechanism for the removal of heavy metals is often attributed to the electrostatic interaction between the contaminant ions and the adsorbent. mdpi.com